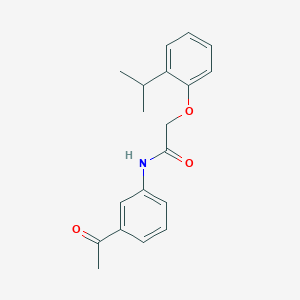

2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of nitronicotinamides involves multiple steps, including the preparation of 5-nitronicotinamide from 5-bromonicotinoyl chloride, followed by treatment with ammonia and oxidation. Subsequent reactions lead to various analogues, including those with chloro, alkoxy, and alkylamino substituents. Optimal anticoccidial activity was found in lower N-alkyl analogues of these compounds (Morisawa et al., 1977). Another novel synthesis method for related compounds emphasizes the use of readily available materials, simple operations, and mild reaction conditions, highlighting the chemical versatility and practical aspects of synthesizing nitronicotinamides (Du Xiao-hua, 2013).

Molecular Structure Analysis

X-ray crystallography has been extensively used to determine the molecular structure of nitronicotinamide analogues. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provided insights into its molecular geometry, revealing the orientation of aryl rings and the presence of weak hydrogen bonds, which contribute to the stability and reactivity of these compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Nitronicotinamides participate in various chemical reactions, including acylation, cycloaddition, and rearrangement processes. These reactions are essential for modifying the chemical structure and thus the biological activity and physical properties of the compounds. For example, acylation of certain nitronicotinamides led to the discovery of new derivatives with potential pharmacological applications (Steinlin & Vasella, 2009).

Physical Properties Analysis

The study of co-crystals, such as those formed between nicotinamide and 2-chloro-4-nitrobenzoic acid, reveals the importance of molecular interactions, such as hydrogen bonding, in determining the melting points, solubility, and thermal stability of nitronicotinamide derivatives. These physical properties are crucial for the development of these compounds as pharmaceutical agents (Lemmerer et al., 2010).

Chemical Properties Analysis

The chemical properties of nitronicotinamides, such as their reactivity towards different chemical agents and conditions, are influenced by their molecular structure. The introduction of various substituents affects their chemical behavior, including their role as intermediates in organic synthesis and their biological activities. The diversity of reactions, including cycloadditions and nucleophilic substitutions, underscores the versatility and potential of nitronicotinamides in chemical research and drug development (Sagitullina et al., 2010).

Wirkmechanismus

The compound “2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide” is used as a modulator of the Mas-related G-protein coupled receptor X2 (MRGPRX2) . MRGPRX2 and its ortholog receptors mediate disorders including pseudo-allergic reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

Eigenschaften

IUPAC Name |

2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c1-7(2)5-6-15-13(18)10-8(3)11(17(19)20)9(4)16-12(10)14/h7H,5-6H2,1-4H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEWSRWDEQFKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4,6-dimethyl-N-(3-methylbutyl)-5-nitronicotinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5529609.png)

![8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5529621.png)

![7-methyl-3-nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B5529627.png)

![N,N,2-trimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5529633.png)

![5-bromo-N-[4-(cyanomethyl)phenyl]-2-furamide](/img/structure/B5529643.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5529666.png)

![3-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)piperidin-3-ol](/img/structure/B5529706.png)